methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 85779-74-4
VCID: VC8141066
InChI: InChI=1S/C11H12N4O3/c1-17-8-5-3-7(4-6-8)15-10(12)9(13-14-15)11(16)18-2/h3-6H,12H2,1-2H3
SMILES: COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)N
Molecular Formula: C11H12N4O3
Molecular Weight: 248.24 g/mol

methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

CAS No.: 85779-74-4

Cat. No.: VC8141066

Molecular Formula: C11H12N4O3

Molecular Weight: 248.24 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate - 85779-74-4

Specification

CAS No. 85779-74-4
Molecular Formula C11H12N4O3
Molecular Weight 248.24 g/mol
IUPAC Name methyl 5-amino-1-(4-methoxyphenyl)triazole-4-carboxylate
Standard InChI InChI=1S/C11H12N4O3/c1-17-8-5-3-7(4-6-8)15-10(12)9(13-14-15)11(16)18-2/h3-6H,12H2,1-2H3
Standard InChI Key PLFKTDVYHSCDFX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)N
Canonical SMILES COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)N

Introduction

Chemical Structure and Identification

Structural Features

The compound’s structure comprises:

  • 1H-1,2,3-triazole core: A nitrogen-rich heterocycle with substituents at positions 1, 4, and 5.

  • 4-Methoxyphenyl group: Attached at position 1 of the triazole ring.

  • Methyl ester: At position 4 of the triazole ring.

  • Amino group: At position 5 of the triazole ring.

Molecular Formula: C₁₁H₁₂N₄O₃
Molecular Weight: 248.24 g/mol
CAS Number: 85779-74-4
SMILES: COC(=O)C1=NN(C2=CC=C(C=C2)OC)=N1

Synonyms and Identifiers

  • IUPAC Name: Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

  • ChemSpider ID: 14996711

  • PubChem CID: N/A (related compounds include 77201 and 772520)

Synthesis and Preparation

Key Synthetic Routes

The compound is synthesized via cycloaddition reactions involving azides and alkynes or nitriles. A prototypical procedure involves:

  • Cyclization: Reaction of 2-cyano-N-(3-methoxyphenyl)acetamide with an azide (e.g., 4-(azidomethyl)phenyl)morpholine in ethanol under basic conditions (NaOH) at 80°C .

  • Esterification: Conversion of carboxylic acid intermediates to methyl esters using methylating agents (e.g., diazomethane) .

Typical Reaction Conditions:

Reagent/StepConditionsYield
Azide + α-cyanoacetamideEtOH, NaOH, 80°C, 1 hr56%
EsterificationCH₃I, K₂CO₃, DMF77%

Lead Optimization Strategies

During antiparasitic drug development, structural modifications focused on improving metabolic stability and reducing off-target liabilities:

  • Substituent Replacement: Replacing the thiomethyl group with isopropyl or cyclopropyl groups enhanced potency .

  • Amide Bioisosteres: Introduction of oxadiazole or pyrazole groups mitigated mutagenicity risks associated with aniline release .

Physical and Chemical Properties

Solubility and Stability

PropertyValueSource
Solubility in DMSO>10 mM
Storage Conditions2–8°C, anhydrous
Metabolic StabilityModerate (mouse liver microsomes, t₁/₂ = 30 min)

Crystallographic Data

While specific crystal data for this compound is limited, related triazole derivatives (e.g., 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl) exhibit monoclinic structures with hydrogen-bonding interactions .

Biological Activity and Research Findings

Antiparasitic Efficacy

The compound was identified in high-throughput screens targeting Trypanosoma cruzi, the causative agent of Chagas disease. Key findings include:

  • In Vitro Potency: pEC₅₀ > 6 (submicromolar activity) .

  • Selectivity: >100-fold selectivity against VERO and HepG2 cells .

  • Liability Mitigation:

    • hERG Inhibition: IC₅₀ = 24 μM (moderate risk) .

    • Ames Test: Negative for mutagenicity with 3,5-dimethoxyaniline derivatives .

Table 1: Structure-Activity Relationships

Substituent (Position 1)pEC₅₀Selectivity (VERO)
4-Methoxyphenyl>6>100-fold
3-Methoxyphenyl5.4>50-fold
Isopropylphenyl7.4>100-fold
Cyclopropylphenyl6.8>100-fold

Data derived from lead optimization studies .

Pharmacokinetic Profile

ParameterValue
Aqueous SolubilityLow (FaSSIF = 264 μg/mL for HCl salt)
CYP450 InhibitionIC₅₀ >10 μM (1A2, 2C19, 2C9, 2D6, 3A4)

Applications and Derivatives

Structural Analogues

DerivativeModificationPurpose
Ethyl 5-chloro-1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylateChlorine at position 5Precursor for further functionalization
5-Amino-1-[(4-methoxyphenyl)methyl]triazole-4-carboxylic acidFree acid formProdrug development
Methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylatePhenyl substituentComparative potency studies

Medicinal Chemistry Advances

  • Oxadiazole-Pyrazole Hybrids: Improved metabolic stability and reduced hERG liability .

  • 3,5-Dimethoxyphenyl Derivatives: Retained potency while eliminating mutagenic aniline release .

RiskMitigation
MutagenicityUse derivatives with non-aniline-releasing substituents
Thermal DecompositionStore below 25°C; avoid prolonged heating

Formulation Guidelines

For in vivo studies:

  • DMSO Stock: Dissolve in DMSO (10 mM).

  • In Vivo Dosing: Dilute with PEG300/Tween 80/ddH₂O (e.g., 10% DMSO, 20% PEG300, 0.5% Tween 80) .

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